Tetra-O-(beta-hydroxyethyl)rutoside

Catalog No.
S586653
CAS No.
6980-20-7
M.F
C35H46O20
M. Wt
786.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetra-O-(beta-hydroxyethyl)rutoside

CAS Number

6980-20-7

Product Name

Tetra-O-(beta-hydroxyethyl)rutoside

IUPAC Name

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C35H46O20

Molecular Weight

786.7 g/mol

InChI

InChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1

InChI Key

OHHXJHPHUFVCPR-XQZWLAGVSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O

Synonyms

3’,4’,5,7-Tetrakis-O-(2-hydroxyethyl)-rutin; β-D-2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl O-(6-Deoxy-α-L-mannopyranosyl)-glucopyranoside; 3’,4’,5,7-Tetra-O-(β-hydroxyethyl)rutoside; 5,7,3’,4’-Tetra-O-hydr

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O

The exact mass of the compound Tetra-O-(beta-hydroxyethyl)rutoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Rutin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetra-O-(beta-hydroxyethyl)rutoside (TetraHER), also known as 5,7,3',4'-tetrahydroxyethylrutoside, is a fully substituted semisynthetic flavonoid derivative of the natural compound rutin. Unlike the bulk active pharmaceutical ingredient Troxerutin (which is primarily the tri-substituted derivative), TetraHER features beta-hydroxyethyl groups at all four available phenolic positions (5, 7, 3', and 4'). In industrial and procurement contexts, this compound is primarily sourced as a high-purity analytical reference standard (often designated as Troxerutin Impurity 1) for the quality control of venotonic APIs. Its complete substitution profile significantly alters its lipophilicity, aqueous solubility, and tissue partitioning behavior compared to partially substituted analogs, making it a critical material for both rigorous chromatographic profiling and targeted topical formulation research [1].

Research Fit

Vascular permeability and capillary resistance pathway studies
Anti-inflammatory and antioxidant assay development
Aqueous formulation-compatible semisynthetic flavonoid probe

Substituting Tetra-O-(beta-hydroxyethyl)rutoside with the bulk API Troxerutin (TriHER) or native rutin is entirely unviable for both analytical and formulation procurement. In quality assurance workflows, TetraHER is legally and technically required as a reference standard to quantify over-alkylation during Troxerutin synthesis; using a generic mixture cannot resolve the specific retention times required by pharmacopeial methods [1]. Furthermore, in formulation science, the complete etherification of TetraHER renders it more lipophilic and less water-soluble than TriHER. Patent literature indicates that exceeding a 5% concentration of TetraHER in Troxerutin mixtures degrades aqueous wettability and delays dissolution [2]. Consequently, buyers must procure the exact CAS 6980-20-7 standard to accurately monitor this impurity threshold or to exploit its distinct epidermal retention properties in topical R&D.

Substitution Risk

  • Less-substituted rutosides (mono‑, di‑, tri‑HR) may alter hepatic elimination kinetics and systemic exposure.
  • Parent rutin is practically water‑insoluble; aqueous formulation parity without co‑solvents is not achievable.
  • Generic “hydroxyethylrutoside” labeling masks substitution‑degree differences; specify tetra‑HR CAS 6980‑20‑7.

Impact on Formulation Wettability and Dissolution Rate

In the pharmaceutical formulation of hydroxyethylrutosides, the degree of substitution directly dictates aqueous wettability. Patent literature demonstrates that the presence of 5,7,3',4'-tetrahydroxyethylrutoside (TetraHER) negatively impacts the solubility of the bulk API. Specifically, high-solubility Troxerutin formulations must restrict TetraHER content to no more than 5% by weight to achieve a rapid dissolution time of under 140 seconds in standard aqueous tests [1]. Consequently, precise quantification using the exact TetraHER standard is mandatory to prevent formulation failure.

Evidence DimensionAqueous dissolution time and wettability limit
Target Compound DataMust be limited to <5% by weight
Comparator Or BaselineTriHER (Troxerutin) baseline (>92% purity)
Quantified DifferenceExceeding 5% TetraHER significantly delays dissolution beyond the 140-second threshold
Conditions200 mL water at 20°C, 7.25 g granular formulation

Procurement of the exact TetraHER standard is critical for API manufacturers to validate impurity limits and ensure the final product meets rapid-dissolution specifications.

Hepatic elimination rank
Head-to-head
Tetra‑HR < Tri‑HR < Di‑HR < Mono‑7‑HR (slowest to fastest elimination)
Supports prolonged vascular exposure context
Isolated perfused rat liver model

Chromatographic Retention and Impurity Profiling Suitability

Due to the complete etherification of its phenolic hydroxyl groups, Tetra-O-(beta-hydroxyethyl)rutoside exhibits distinct lipophilicity and retention behavior compared to partially substituted analogs. In validated reverse-phase HPLC methods used for Troxerutin degradation profiling, TetraHER is successfully resolved from TriHER, DiHER, and MonoHER, with analytical recoveries exceeding 97% [1]. This baseline separation is impossible to achieve without the authentic TetraHER reference standard to establish accurate retention times and response factors.

Evidence DimensionChromatographic resolution and recovery
Target Compound Data>97% analytical recovery with distinct retention
Comparator Or BaselineTriHER and DiHER impurities
Quantified DifferenceComplete baseline separation based on complete vs. partial hydroxyethyl substitution
ConditionsReverse-phase HPLC with UV-Vis detection

Quality control laboratories must procure this specific compound to calibrate HPLC systems and ensure compliance with pharmacopeial impurity limits for Troxerutin.

Inflammatory marker suppression
Head-to-head
Tetra‑HR down‑regulated TNF‑α, COX‑2, NF‑κB, IL‑1β more broadly than quercetin, rutin or ASA (p<0.05).
Supports multi‑target inflammation pathway interpretation
LPS‑stimulated RAW 264.7 macrophages; Western blot

Epidermal Accumulation in Topical Delivery Systems

The partition coefficient of hydroxyethylrutosides governs their skin penetration profiles. In vivo and ex vivo skin penetration studies demonstrate that TetraHER selectively accumulates in the epidermis. In contrast, the less lipophilic TriHER (the major constituent of commercial mixtures) passes rapidly through the epidermal layers and appears in large quantities in dermal and subcutaneous tissues [1]. This differential localization makes TetraHER specifically suited for formulations targeting superficial epidermal oxidative stress.

Evidence DimensionSkin tissue localization
Target Compound DataHigh accumulation in the epidermis
Comparator Or BaselineTriHER (rapid passage to dermal/subcutaneous tissues)
Quantified DifferenceShift from deep tissue penetration (TriHER) to surface epidermal retention (TetraHER)
ConditionsIn vivo and ex vivo skin penetration models (mouse and human skin)

Formulators developing topical cosmetics or dermatological treatments targeting the epidermis should select TetraHER over standard Troxerutin to prevent active ingredient loss to deeper tissues.

Caco‑2 permeability
Cross-study
Papp: 0.34×10⁻⁶ cm/s (troxerutin) vs 0.06×10⁻⁶ cm/s (rutin) — 5.7‑fold difference
Supports transcellular transport study design
Caco‑2 monolayer, pH 7.4, 37°C; log P −2.04 vs −0.58
Aqueous solubility
Class-level
Freely soluble (33–100 mg/mL) vs practically insoluble (<0.1 mg/mL) for rutin
Enables aqueous formulation without co‑solvents
Per BP 2025 solubility classification

API Quality Control and Pharmacopeial Compliance

As a critical reference standard (Troxerutin Impurity 1), this compound is procured by analytical laboratories to calibrate HPLC and LC-MS systems. It enables the precise quantification of over-alkylated byproducts in bulk Troxerutin batches, ensuring the API meets strict regulatory limits for wettability and purity [1].

Topical Formulation Development

Due to its distinct partition coefficient and tendency to accumulate in the epidermis rather than penetrating into deep subcutaneous tissues, TetraHER is a targeted candidate for dermatological and cosmetic R&D focused on superficial oxidative stress and epidermal barrier support [2].

Pharmacokinetic Assay Standardization

In clinical and preclinical pharmacokinetic studies, TetraHER is utilized as a lipophilic reference material. It is often used to validate extraction recoveries and chromatographic resolution when profiling the complex metabolic breakdown of mixed hydroxyethylrutosides in human plasma and urine [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vascular exposure model studies
Sustained systemic exposure profile
Exposure duration and pharmacodynamic response in model
Inflammation pathway profiling
Multi‑mediator suppression profile
COX‑2/NF‑κB/TNF‑α endpoint interpretation
Transcellular transport research
Reproducible Caco‑2 permeability coefficient
Paracellular/active transport mechanism review
Aqueous formulation development
Water solubility without organic co‑solvents
Solvent‑free assay and in‑vivo formulation feasibility

XLogP3

-3.3

UNII

BI56472C70

Other CAS

31511-31-6

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